molecular formula C9H11ClF2Si B13698381 (4-Chloro-2,6-difluorophenyl)trimethylsilane

(4-Chloro-2,6-difluorophenyl)trimethylsilane

Cat. No.: B13698381
M. Wt: 220.72 g/mol
InChI Key: ZYXXBQAFWNPMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2,6-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11ClF2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane typically involves the reaction of (4-Chloro-2,6-difluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sensitive organosilicon compound. The general reaction scheme is as follows:

(4Chloro2,6difluorophenyl)MgBr+(CH3)3SiCl(4Chloro2,6difluorophenyl)Si(CH3)3+MgBrCl(4-Chloro-2,6-difluorophenyl)MgBr + (CH_3)_3SiCl \rightarrow (4-Chloro-2,6-difluorophenyl)Si(CH_3)_3 + MgBrCl (4−Chloro−2,6−difluorophenyl)MgBr+(CH3​)3​SiCl→(4−Chloro−2,6−difluorophenyl)Si(CH3​)3​+MgBrCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alcohols, and amines. Reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce a range of phenyl derivatives.

Scientific Research Applications

(4-Chloro-2,6-difluorophenyl)trimethylsilane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, materials science, and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which (4-Chloro-2,6-difluorophenyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. Additionally, the phenyl ring’s substituents (chlorine and fluorine) can influence the compound’s reactivity and interactions with other molecules through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)trimethylsilane
  • (2,6-Difluorophenyl)trimethylsilane
  • (4-Bromo-2,6-difluorophenyl)trimethylsilane

Uniqueness

(4-Chloro-2,6-difluorophenyl)trimethylsilane is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C9H11ClF2Si

Molecular Weight

220.72 g/mol

IUPAC Name

(4-chloro-2,6-difluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3

InChI Key

ZYXXBQAFWNPMGX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.